molecular formula C18H24N2O7S2 B2796116 Ethyl 1-((5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl)sulfonyl)piperidine-3-carboxylate CAS No. 1007634-31-2

Ethyl 1-((5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl)sulfonyl)piperidine-3-carboxylate

Cat. No.: B2796116
CAS No.: 1007634-31-2
M. Wt: 444.52
InChI Key: MYUUTELWWMNNNC-UHFFFAOYSA-N
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Description

Ethyl 1-((5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl)sulfonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C18H24N2O7S2 and its molecular weight is 444.52. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer Potential : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as potential anticancer agents. Compounds from this synthesis exhibited strong anticancer potential, particularly compounds 6h, 6j, and 6e, which showed low IC50 values, indicating their effectiveness in acting as anticancer agents (Rehman et al., 2018).

  • Antibacterial Properties : Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds structurally similar to the queried compound, revealed antibacterial potentials. One compound, in particular, showed significant inhibitory activity against various bacterial strains including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

  • Use in Alzheimer’s Disease Treatment : A series of N-substituted derivatives of the compound were synthesized for evaluating new drug candidates for Alzheimer’s disease. These compounds showed potential in enzyme inhibition activity against acetyl cholinesterase (AChE), a key enzyme associated with Alzheimer’s disease (Rehman et al., 2018).

  • Antimicrobial Activities : A study focused on the synthesis of piperidine substituted benzothiazole derivatives, which included compounds similar to the queried compound, showed good antibacterial and antifungal activities (Shafi et al., 2021).

  • Investigation of Molecular Docking and Biological Evaluation : The compound's derivatives were investigated for their molecular docking and biological evaluation, particularly focusing on their acetylcholinesterase and butyrylcholinesterase enzyme inhibition activities. This study aimed to explore their potential as inhibitors for these enzymes, which are significant in the treatment of various neurological disorders (Khalid et al., 2014).

Properties

IUPAC Name

ethyl 1-[2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O7S2/c1-3-27-18(22)14-5-4-9-19(12-14)29(25,26)16-11-15(7-6-13(16)2)20-17(21)8-10-28(20,23)24/h6-7,11,14H,3-5,8-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUUTELWWMNNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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